2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate
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Overview
Description
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused pyridine and pyrimidine ring system, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . The reaction is typically carried out at 80°C in the presence of palladium acetate (Pd(OAc)2) and pivalic acid (PivOH) in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like oxygen, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions yield alkenylated derivatives, while substitution reactions produce substituted pyrido[1,2-a]pyrimidine compounds .
Scientific Research Applications
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves its interaction with specific molecular targets. For instance, it has been proposed that the compound may act as an inhibitor of carbonic anhydrase I, an enzyme involved in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Another derivative with a similar core but different substituents.
Uniqueness
What sets 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate apart is its acetate functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
61316-20-9 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(2-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl) acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h3-6H,1-2H3 |
InChI Key |
CAVGBNCXAKWEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)OC(=O)C |
Origin of Product |
United States |
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